Cas no 1261661-55-5 (2'-(Trifluoromethoxy)-5-(trifluoromethyl)biphenyl-2-carboxylic acid)

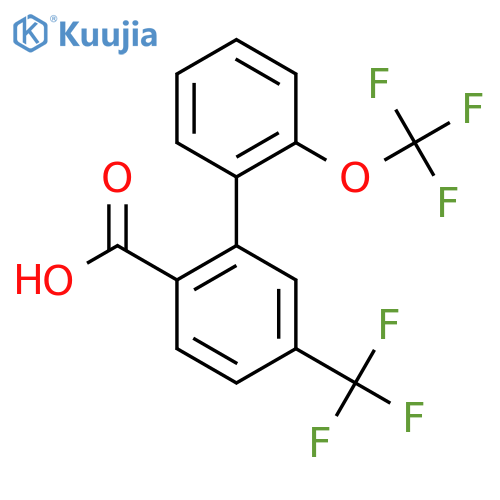

1261661-55-5 structure

商品名:2'-(Trifluoromethoxy)-5-(trifluoromethyl)biphenyl-2-carboxylic acid

CAS番号:1261661-55-5

MF:C15H8F6O3

メガワット:350.212645530701

CID:4994743

2'-(Trifluoromethoxy)-5-(trifluoromethyl)biphenyl-2-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 2'-(Trifluoromethoxy)-5-(trifluoromethyl)biphenyl-2-carboxylic acid

-

- インチ: 1S/C15H8F6O3/c16-14(17,18)8-5-6-10(13(22)23)11(7-8)9-3-1-2-4-12(9)24-15(19,20)21/h1-7H,(H,22,23)

- InChIKey: SUXFGZQKPCCIEX-UHFFFAOYSA-N

- ほほえんだ: FC(C1C=CC(C(=O)O)=C(C=1)C1C=CC=CC=1OC(F)(F)F)(F)F

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 9

- 重原子数: 24

- 回転可能化学結合数: 3

- 複雑さ: 448

- 疎水性パラメータ計算基準値(XlogP): 5.1

- トポロジー分子極性表面積: 46.5

2'-(Trifluoromethoxy)-5-(trifluoromethyl)biphenyl-2-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A011006716-250mg |

2'-(Trifluoromethoxy)-5-(trifluoromethyl)biphenyl-2-carboxylic acid |

1261661-55-5 | 97% | 250mg |

$480.00 | 2023-09-03 | |

| Alichem | A011006716-500mg |

2'-(Trifluoromethoxy)-5-(trifluoromethyl)biphenyl-2-carboxylic acid |

1261661-55-5 | 97% | 500mg |

$855.75 | 2023-09-03 | |

| Alichem | A011006716-1g |

2'-(Trifluoromethoxy)-5-(trifluoromethyl)biphenyl-2-carboxylic acid |

1261661-55-5 | 97% | 1g |

$1475.10 | 2023-09-03 |

2'-(Trifluoromethoxy)-5-(trifluoromethyl)biphenyl-2-carboxylic acid 関連文献

-

Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162

-

Seokjin Moon,Yuh Hijikata Phys. Chem. Chem. Phys., 2019,21, 12112-12120

-

Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226

-

Ji Hoon Park,Hee Sung Lee,Junyeong Lee,Kimoon Lee,Gyubaek Lee,Kwan Hyuck Yoon,Myung M. Sung,Seongil Im Phys. Chem. Chem. Phys., 2012,14, 14202-14206

1261661-55-5 (2'-(Trifluoromethoxy)-5-(trifluoromethyl)biphenyl-2-carboxylic acid) 関連製品

- 1483263-48-4(4-(2,5-dichlorothiophen-3-yl)butan-1-amine)

- 866866-15-1(N-(4-ethylphenyl)-2-{5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-ylsulfanyl}acetamide)

- 1704146-40-6(4-(5-bromo-2-methoxyphenyl)but-3-en-2-amine)

- 1806133-69-6(3-Iodo-6-nitro-4-(trifluoromethoxy)pyridine-2-sulfonyl chloride)

- 922014-95-7(N'-(4-ethoxyphenyl)-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethylethanediamide)

- 2680804-57-1(5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridazine-3-carboxylic acid)

- 22437-44-1(2-methyl-3-(phenylsulfanyl)propanamide)

- 330191-13-4(N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide)

- 2229391-70-0(1-(2-bromo-6-hydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid)

- 2228726-78-9(2-(but-3-yn-2-yl)-4-methoxypyridine)

推奨される供給者

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量